molecular formula C18H17BrFNOS B1327177 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-28-5

4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327177
CAS No.: 898763-28-5
M. Wt: 394.3 g/mol
InChI Key: KXOQRZSUEICTTF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position on one benzene ring, and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 3'-position of the second benzene ring. Thiomorpholine, a sulfur-containing heterocycle, contributes unique electronic and steric properties, distinguishing it from morpholine or piperazine analogs.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOQRZSUEICTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643376
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-28-5
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of benzophenone derivatives. The thiomorpholinomethyl group is introduced through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .

Scientific Research Applications

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholinomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

The structural and functional diversity of benzophenone derivatives allows for tailored applications. Below is a systematic comparison of 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone with its analogs:

Substituent Position and Halogen Variation
Compound Name Substituents (Position) Key Properties/Applications Reference
4-Bromo-3-fluoro-3'-thiomorpholinomethyl Br (4), F (3), thiomorpholinomethyl (3') Enhanced lipophilicity; photoinitiation
4-Bromo-2-fluoro-3'-thiomorpholinomethyl Br (4), F (2), thiomorpholinomethyl (3') Altered steric effects; UV stability
4-Chloro-3-fluoro-3'-thiomorpholinomethyl Cl (4), F (3), thiomorpholinomethyl (3') Reduced molecular weight; cost-effective
4-Bromo-3-fluoro-2'-thiomorpholinomethyl Br (4), F (3), thiomorpholinomethyl (2') Positional isomerism; reactivity shifts

Analysis :

  • Halogen Effects: Bromine increases molecular weight (vs. Fluorine’s electron-withdrawing nature modifies electronic density, affecting reactivity in crosslinking or photochemical applications .
  • Positional Isomerism: Moving the thiomorpholinomethyl group from 3' to 2' (as in ) alters steric hindrance and hydrogen-bonding capacity, impacting interactions with biological targets or polymer matrices.
Heterocycle Variation
Compound Name Heterocycle Substituent Key Properties/Applications Reference
4-Bromo-3-fluoro-3'-thiomorpholinomethyl Thiomorpholine (S-containing) Sulfur-mediated solubility; redox activity
4-Bromo-3-fluoro-3'-piperazinomethyl Piperazine (N-containing) Increased basicity; drug delivery
4-Bromo-3-fluoro-3'-morpholinomethyl Morpholine (O-containing) Oxygen’s polarity enhances hydrophilicity

Analysis :

  • Thiomorpholine vs. Piperazine/Morpholine : Thiomorpholine’s sulfur atom introduces redox-active sites and moderate lipophilicity, whereas piperazine’s nitrogen enhances basicity (useful in pH-sensitive drug formulations). Morpholine’s oxygen improves water solubility, favoring applications in aqueous systems .
Functional Group Additions
Compound Name Additional Functional Groups Key Properties/Applications Reference
4-Bromo-3-fluoro-3'-thiomorpholinomethyl None Baseline for comparison
4-Cyano-3'-thiomorpholinomethyl Cyano (-CN) Electron-withdrawing; polymer modification
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate Ester and ketone groups Biodegradable polymer precursor

Analysis :

  • Cyano Groups: Improve thermal stability in polymers but reduce solubility in polar solvents.
  • Ester/Ketone Additions : Enhance biodegradability, making derivatives suitable for eco-friendly materials .

Biological Activity

4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structural features, including a benzophenone backbone modified with bromine and fluorine, as well as a thiomorpholinomethyl group, suggest diverse interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrFNOC_{18}H_{18}BrFNO, with a molecular weight of approximately 362.24 g/mol. The compound features:

  • Bromine atom at the para position.
  • Fluorine atom at the meta position relative to the carbonyl group.
  • Thiomorpholinomethyl group , which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor functions, influencing various metabolic pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown that benzophenone derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Properties

Research into the anticancer activity of benzophenone derivatives has revealed promising results. For instance, compounds with similar structures have demonstrated inhibitory effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-725.0
HeLa23.3
HepG21.64
MDA-MB-2314.76

These values indicate the concentration required to inhibit cell growth by 50%. The presence of halogen substituents in these compounds often correlates with enhanced anticancer activity due to increased lipophilicity and improved binding affinity to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study on xanthone derivatives reported significant anticancer effects, where specific substitutions improved IC50 values against MCF-7 and HeLa cells . This suggests that modifications similar to those in this compound could enhance its efficacy.
  • Enzyme Interaction : Research indicates that compounds like 4-bromo-3-fluoro-4'-morpholinomethyl benzophenone can act as inhibitors or activators of certain enzymes, affecting biochemical processes such as apoptosis and cell cycle regulation.
  • Molecular Docking Studies : Molecular docking experiments have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further experimental validation .

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